molecular formula C14H19N5 B3928755 N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No. B3928755
M. Wt: 257.33 g/mol
InChI Key: IBVWUHCQRZKQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a pyrimidine-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine is complex and not fully understood. However, it is known that the compound acts as an inhibitor of various enzymes and receptors, leading to changes in cellular signaling pathways and ultimately affecting cellular function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in certain cancer cell lines, and has also been found to modulate the activity of various ion channels and transporters. Additionally, this compound has been found to have anti-inflammatory effects, and has been investigated for its potential as a treatment for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several advantages as a tool for scientific research, including its high potency and specificity for certain enzymes and receptors. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the development of new synthetic methods for this compound could lead to improved yields and reduced costs, making the compound more accessible for scientific research.

Scientific Research Applications

N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. One area of interest is the compound's potential as a tool for investigating the role of various enzymes and receptors in biological systems. This compound has been found to be a potent inhibitor of certain enzymes, including protein kinase C and cyclin-dependent kinases, and has also been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor.

properties

IUPAC Name

N-(2-methylprop-2-enyl)-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-9(2)8-16-14-15-7-6-12(17-14)13-10(3)18-19(5)11(13)4/h6-7H,1,8H2,2-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWUHCQRZKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC(=NC=C2)NCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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